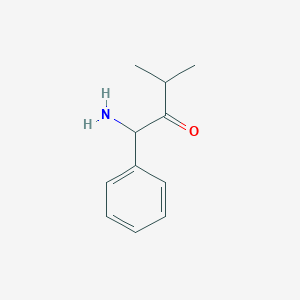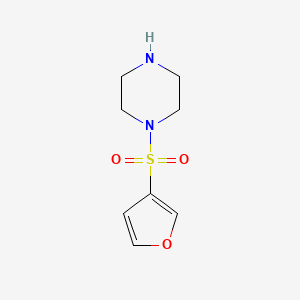
1-(Furan-3-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-sulfonyl)piperazine is a heterocyclic compound that combines a furan ring with a piperazine moiety through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-sulfonyl)piperazine can be synthesized through various methods. One common approach involves the reaction of furan-3-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-sulfonic acid derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Furan-3-sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-3-sulfonyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-3-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(Furan-2-sulfonyl)piperazine
- 1-(Thiophene-3-sulfonyl)piperazine
- 1-(Pyridine-3-sulfonyl)piperazine
Comparison: 1-(Furan-3-sulfonyl)piperazine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. Compared to its thiophene and pyridine analogs, the furan derivative exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(furan-3-ylsulfonyl)piperazine |
InChI |
InChI=1S/C8H12N2O3S/c11-14(12,8-1-6-13-7-8)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2 |
InChI Key |
VGIMTQNKPWCVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


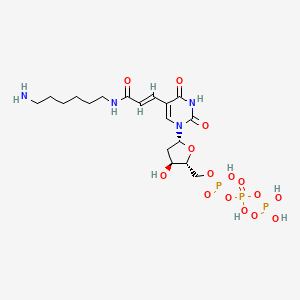
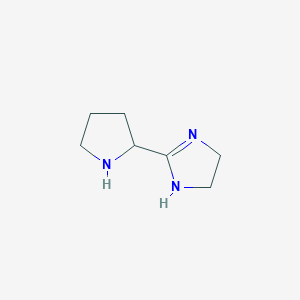
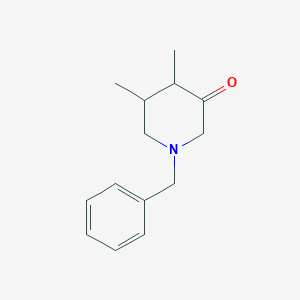
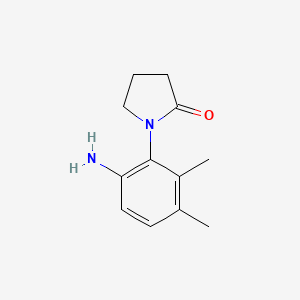
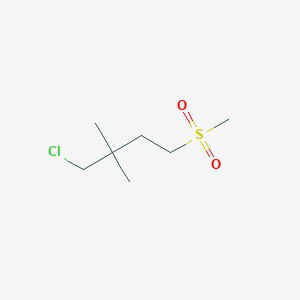
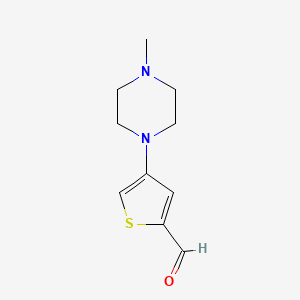
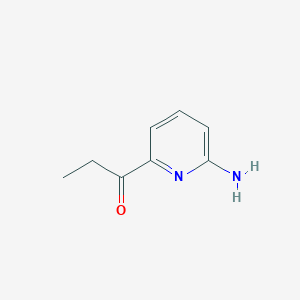
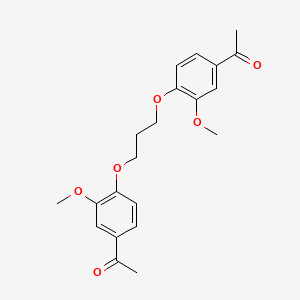
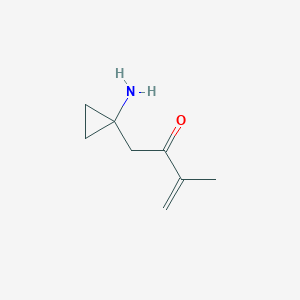
![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)
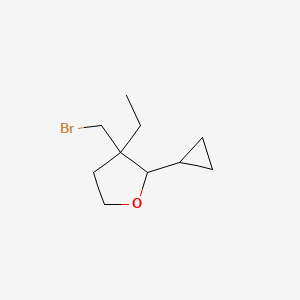
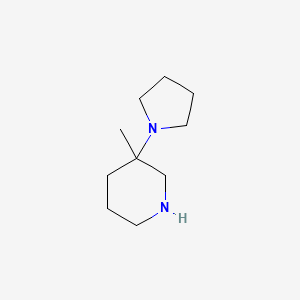
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
